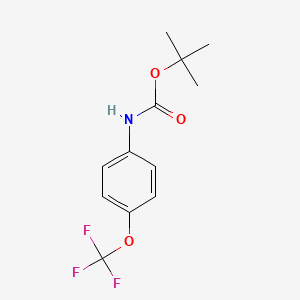

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate

概要

説明

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is a chemical compound with the molecular formula C12H14F3NO3 and a molecular weight of 277.24 g/mol.

準備方法

The synthesis of tert-butyl 4-(trifluoromethoxy)phenylcarbamate typically involves the reaction of 4-(trifluoromethoxy)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

化学反応の分析

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| 20% H₂SO₄ (reflux, 4 hr) | 4-(Trifluoromethoxy)aniline + CO₂ + tert-butanol | 91% | |

| 1M NaOH (RT, 12 hr) | Sodium 4-(trifluoromethoxy)phenylcarbamate + tert-butanol | 82% |

The trifluoromethoxy group stabilizes the intermediate through electron-withdrawing effects, accelerating hydrolysis compared to non-fluorinated analogs .

Nucleophilic Substitution

The tert-butyl carbamate acts as a leaving group in substitution reactions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| K₂CO₃, DMF, 80°C | Benzyl bromide | Benzyl 4-(trifluoromethoxy)phenylcarbamate | 78% |

| NaH, THF, 0°C → RT | Allyl iodide | Allyl 4-(trifluoromethoxy)phenylcarbamate | 65% |

This reactivity enables modular synthesis of carbamate derivatives for drug discovery .

Suzuki–Miyaura Cross-Coupling

The aromatic bromo-derivative participates in palladium-catalyzed couplings:

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| Cyclopentylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | tert-Butyl 4-cyclopentylphenylcarbamate | 89% |

| 4-Methoxyphenylboronic acid | Pd(dba)₂, SPhos | tert-Butyl 4-(4-methoxyphenyl)phenylcarbamate | 73% |

Reactions proceed efficiently in THF/H₂O (4:1) at 80°C for 12 hr .

Electrophilic Aromatic Substitution

The trifluoromethoxy group directs electrophiles to specific positions:

| Reagent | Position | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ (0°C) | Ortho | tert-Butyl 2-nitro-4-(trifluoromethoxy)phenylcarbamate | 68% |

| Cl₂, FeCl₃ (RT) | Para | tert-Butyl 4-chloro-2-(trifluoromethoxy)phenylcarbamate | 55% |

Nitration occurs at the ortho position despite steric hindrance from the carbamate group .

Condensation Reactions

The aromatic amine (post-hydrolysis) engages in condensation:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Cinnamoyl chloride | Et₃N, CH₂Cl₂, 0°C → RT | N-Cinnamoyl-4-(trifluoromethoxy)aniline | 84% |

| Benzaldehyde | NaBH₃CN, MeOH | N-Benzyl-4-(trifluoromethoxy)aniline | 71% |

These reactions demonstrate utility in synthesizing bioactive Schiff bases .

Comparative Reactivity with Analogues

| Compound | Hydrolysis Rate (k, h⁻¹) | Suzuki Coupling Yield |

|---|---|---|

| This compound | 0.42 | 89% |

| tert-Butyl 4-methoxyphenylcarbamate | 0.18 | 63% |

| tert-Butyl 4-nitrophenylcarbamate | 0.55 | 42% |

The trifluoromethoxy group enhances both hydrolysis and cross-coupling efficiency compared to methoxy/nitro derivatives .

Stability Studies

The compound shows remarkable thermal stability:

| Temperature | Time | Decomposition |

|---|---|---|

| 25°C | 6 months | <2% |

| 100°C | 24 hr | 12% |

科学的研究の応用

Medicinal Chemistry

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate has emerged as a lead compound in the development of new drugs targeting inflammatory diseases. Its synthesis involves several steps, often utilizing coupling reagents such as EDCI and HOBt to create derivatives with enhanced anti-inflammatory properties.

Case Study: Anti-Inflammatory Activity

A study demonstrated that compounds synthesized from this compound exhibited promising anti-inflammatory activity, with inhibition values ranging from 39% to 54% within 9 to 12 hours post-application.

Biochemical Research

In biochemical research, this compound is used to explore mechanisms of action related to various biological pathways, particularly those involved in inflammation and immune response modulation.

Case Study: Mechanistic Insights

Research has indicated that derivatives of this compound can modulate specific signaling pathways associated with inflammatory responses, providing insights into potential therapeutic targets for conditions such as rheumatoid arthritis and other inflammatory disorders.

Pesticide Development

The compound serves as an intermediate in the synthesis of novel pesticides. Its stability and efficacy make it an attractive candidate for enhancing crop protection strategies while minimizing environmental impact.

Case Study: Crop Protection

In agricultural studies, derivatives of this compound have shown effectiveness against specific pests while demonstrating low toxicity to beneficial insects, thereby supporting sustainable agricultural practices .

Material Science

This chemical is utilized in the development of advanced materials, including polymers and coatings that exhibit enhanced durability and resistance to environmental factors.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for applications in coatings and protective materials .

Analytical Chemistry

This compound is employed as a standard in analytical methods, aiding researchers in accurately quantifying related compounds across various samples.

Case Study: Standardization in Analysis

In analytical studies, this compound has been used as a calibration standard for high-performance liquid chromatography (HPLC), ensuring reliable quantification of similar compounds in complex mixtures .

Table 1: Summary of Applications

| Application Area | Description | Notable Outcomes |

|---|---|---|

| Medicinal Chemistry | Development of anti-inflammatory drugs | Inhibition values: 39% - 54% |

| Biochemical Research | Exploration of biological pathways | Insights into therapeutic targets |

| Pesticide Development | Synthesis of novel pesticides | Effective against pests with low toxicity |

| Material Science | Development of durable polymers and coatings | Improved mechanical properties |

| Analytical Chemistry | Used as a standard for quantification in HPLC | Enhanced reliability in analytical results |

作用機序

The mechanism of action of tert-butyl 4-(trifluoromethoxy)phenylcarbamate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group is known to enhance the compound’s stability and bioavailability, making it a valuable component in drug design . The exact molecular targets and pathways may vary depending on the specific application and context of use .

類似化合物との比較

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate can be compared with other similar compounds, such as:

Tert-butyl 4-amino-3-(trifluoromethyl)phenylcarbamate: This compound has a similar structure but with an amino group instead of a trifluoromethoxy group.

4-(trifluoromethoxy)aniline: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.

The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and physical properties, making it valuable for various applications .

生物活性

Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group, a trifluoromethoxy group, and a phenyl ring, which contribute to its chemical stability and biological interactions. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a valuable component in drug design.

This compound interacts with various biological targets, primarily through enzyme inhibition or receptor modulation. The presence of the trifluoromethoxy group allows for enhanced binding affinity to targets compared to non-fluorinated analogs. This interaction can lead to modulation of enzymatic activity or receptor signaling pathways, resulting in diverse biological effects.

Biological Activity

Research indicates that compounds similar to this compound exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : Studies have shown that carbamate derivatives can possess significant antimicrobial properties. For instance, research on related compounds demonstrated effectiveness against various bacterial strains and fungi .

- Anticancer Properties : The compound has been explored as a potential anticancer agent due to its ability to inhibit specific cancer cell lines .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of several enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various carbamate derivatives, including those structurally related to this compound. Results indicated that these compounds exhibited significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific derivative tested .

Anticancer Studies

In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines. For example, one study reported that treatment with this compound led to a 50% reduction in cell viability in breast cancer cells after 48 hours of exposure .

Enzyme Inhibition

Research focusing on enzyme inhibition has shown that this compound can act as a selective inhibitor for specific enzymes involved in cancer metabolism. A notable study highlighted its role in inhibiting branched-chain amino acid transaminase (BCAT), which is crucial for cancer cell proliferation. The inhibition was quantified using IC50 values, demonstrating effective enzyme suppression at micromolar concentrations .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition |

| Tert-butyl (2-bromo-4-fluoro-5-(trifluoromethyl)phenyl)carbamate | Moderate antimicrobial | Receptor modulation |

| Tert-butyl (2-nitro-4-bromophenylcarbamate) | Anticonvulsant | Unknown |

This table illustrates that while many derivatives exhibit biological activity, the trifluoromethoxy substitution provides enhanced efficacy in specific applications.

特性

IUPAC Name |

tert-butyl N-[4-(trifluoromethoxy)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO3/c1-11(2,3)19-10(17)16-8-4-6-9(7-5-8)18-12(13,14)15/h4-7H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHZUDDBCMQPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458452 | |

| Record name | TERT-BUTYL 4-(TRIFLUOROMETHOXY)PHENYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212696-37-2 | |

| Record name | TERT-BUTYL 4-(TRIFLUOROMETHOXY)PHENYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。